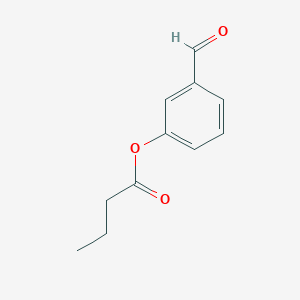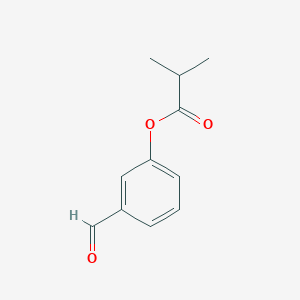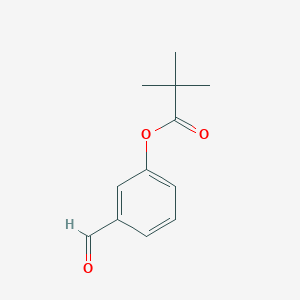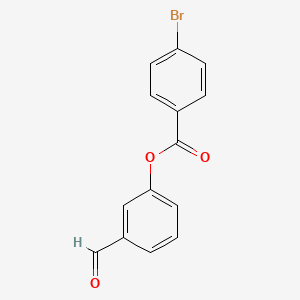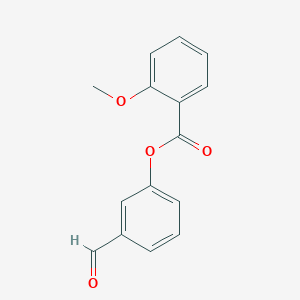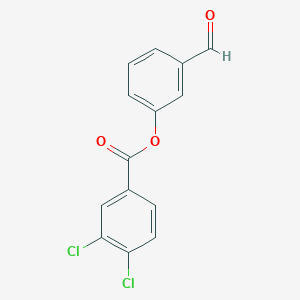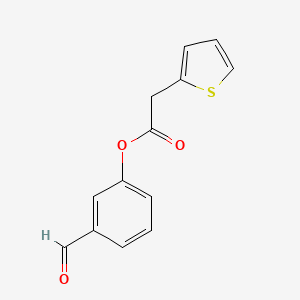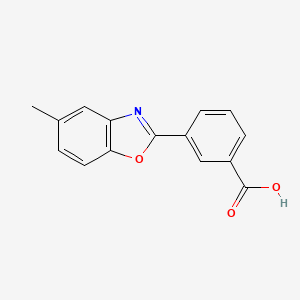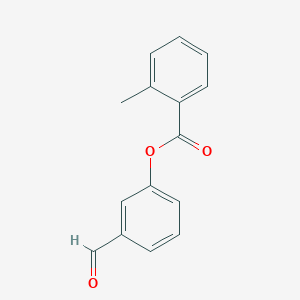
(3-Formylphenyl) 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Formylphenyl) 2-methylbenzoate is an organic compound that features both formyl and ester functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formylphenyl) 2-methylbenzoate typically involves the esterification of 3-formylphenol with 2-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of solid acid catalysts in a packed bed reactor is also a common approach to facilitate the esterification process.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: (3-Carboxyphenyl) 2-methylbenzoate.
Reduction: (3-Hydroxymethylphenyl) 2-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-Formylphenyl) 2-methylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and formyl groups.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Formylphenyl) 2-methylbenzoate largely depends on the functional groups present in the molecule. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Methyl-2-formylbenzoate: Similar in structure but lacks the additional aromatic ring.
Ethyl-3-formylphenyl benzoate: Similar ester and formyl groups but with an ethyl group instead of a methyl group.
(3-Formylphenyl) benzoate: Lacks the methyl group on the benzoate moiety.
Uniqueness: (3-Formylphenyl) 2-methylbenzoate is unique due to the presence of both formyl and ester functional groups on an aromatic system. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(3-formylphenyl) 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-5-2-3-8-14(11)15(17)18-13-7-4-6-12(9-13)10-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMKVGXVNSSHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Methyl-[4-[(oxolane-2-carbonylamino)methyl]benzoyl]amino]propanoic acid](/img/structure/B7843850.png)
![3-[3-(2,2,6-Trimethyl-3-oxo-1,4-benzoxazin-4-yl)propanoylamino]propanoic acid](/img/structure/B7843858.png)
![(E)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B7843875.png)
![(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7843878.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B7843883.png)
